molecular formula C12H10N2OS B11732617 2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11732617
M. Wt: 230.29 g/mol
InChI Key: KOJHSKINTDESSL-UHFFFAOYSA-N
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Description

2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of furan-2-carbaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(furan-2-yl)methylidene]amino]thiourea
  • N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N’-(furan-2-ylmethylene)-1,3-benzothiazole-2-carbohydrazone

Uniqueness

2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds that may contain only one type of heterocyclic ring .

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-(furan-2-ylmethylideneamino)-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C12H10N2OS/c1-8-9(2)16-12(11(8)6-13)14-7-10-4-3-5-15-10/h3-5,7H,1-2H3

InChI Key

KOJHSKINTDESSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=CO2)C

Origin of Product

United States

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